Bivalirudin Trifluoroacetic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bivalirudin trifluoroacetic acid salt is a synthetic peptide composed of 20 amino acids. It is primarily used as an anticoagulant in patients undergoing percutaneous coronary intervention, especially those with heparin-induced thrombocytopenia. This compound is a direct thrombin inhibitor, which means it prevents thrombin from converting fibrinogen into fibrin, a crucial step in blood clot formation .

Wirkmechanismus

Target of Action

Bivalirudin Trifluoroacetic Acid Salt, commonly known as Bivalirudin, is a direct thrombin inhibitor . Its primary targets are the catalytic site and the anion-binding exosite of both circulating and clot-bound thrombin . Thrombin plays a crucial role in the coagulation cascade, responsible for converting fibrinogen into fibrin, which is a key step in the formation of a thrombus .

Mode of Action

Bivalirudin acts as a specific and reversible direct thrombin inhibitor . It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the action of thrombin, preventing the conversion of fibrinogen into fibrin, which is a crucial step in the formation of a thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .

Biochemical Pathways

By inhibiting thrombin, Bivalirudin disrupts the coagulation cascade, preventing the formation of a thrombus . This action has downstream effects on the clotting process, reducing the risk of thrombosis during percutaneous coronary intervention .

Pharmacokinetics

Bivalirudin is cleared partly by a renal mechanism, predominantly glomerular filtration . Its anticoagulant effect subsides approximately one hour after discontinuation of infusion . The half-life of Bivalirudin varies depending on renal function, ranging from 25 minutes in normal renal function to 57 minutes in severe renal impairment, and up to 3.5 hours in dialysis .

Result of Action

The molecular and cellular effects of Bivalirudin’s action result in the prevention of thrombosis during percutaneous coronary intervention . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen into fibrin, thus disrupting the formation of a thrombus . This results in a reduced risk of thrombotic events during procedures such as percutaneous coronary intervention .

Action Environment

The action, efficacy, and stability of Bivalirudin can be influenced by various environmental factors. For instance, renal function can impact the clearance of Bivalirudin, with reduced renal function leading to a longer half-life of the drug . Therefore, dose adjustments may be necessary in patients with renal impairment . Furthermore, the anticoagulant effect of Bivalirudin can be influenced by other medications, such as heparin, warfarin, thrombolytics, or GPIs, which can increase the risk of major bleeding when used concomitantly .

Biochemische Analyse

Biochemical Properties

Bivalirudin Trifluoroacetic Acid Salt plays a significant role in biochemical reactions. It specifically binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits thrombin, preventing the conversion of fibrinogen into fibrin, a crucial step in the formation of thrombus .

Cellular Effects

The effects of this compound on cells are primarily related to its anticoagulant properties. By inhibiting thrombin, it prevents the formation of blood clots, thereby influencing cell function . It can cause blood stagnation, making it important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio, and blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with thrombin. It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding is reversible, allowing this compound to inhibit thrombin effectively .

Temporal Effects in Laboratory Settings

The anticoagulant effect of this compound subsides approximately one hour after discontinuation . This temporal effect is crucial in laboratory settings, particularly when studying the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is cleared from plasma by a combination of renal mechanisms (20%) and proteolytic cleavage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bivalirudin trifluoroacetic acid salt is synthesized using solid-phase peptide synthesis. The process involves assembling the linear peptide on a chlorotrityl chloride polystyrene resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide is then cleaved from the resin using trifluoroacetic acid, yielding the crude bivalirudin. This crude product is further purified using preparative high-performance liquid chromatography to achieve a purity greater than 99% .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and environmental friendliness, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient production and easy purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bivalirudin trifluoroacetic acid salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its stable peptide structure.

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).

Cleavage from Resin: Trifluoroacetic acid, scavengers like water, triisopropylsilane, and ethanedithiol.

Major Products: The major product of these reactions is the purified this compound, with a purity exceeding 99% .

Wissenschaftliche Forschungsanwendungen

Bivalirudin trifluoroacetic acid salt has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Studied for its interactions with thrombin and other proteins involved in the coagulation cascade.

Industry: Employed in the pharmaceutical industry for the development of anticoagulant therapies.

Vergleich Mit ähnlichen Verbindungen

Hirudin: Another direct thrombin inhibitor derived from leech saliva.

Argatroban: A small molecule direct thrombin inhibitor.

Dabigatran: An oral direct thrombin inhibitor.

Uniqueness: Bivalirudin trifluoroacetic acid salt is unique due to its synthetic peptide nature, which allows for precise control over its structure and function. Unlike hirudin, which is derived from natural sources, bivalirudin is fully synthetic, ensuring consistent quality and purity. Compared to small molecule inhibitors like argatroban and dabigatran, bivalirudin’s peptide structure provides a different pharmacokinetic profile and binding mechanism .

Eigenschaften

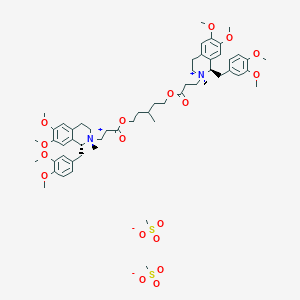

CAS-Nummer |

1124915-67-8 |

|---|---|

Molekularformel |

C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ |

Molekulargewicht |

2180.2911402 |

Synonyme |

D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt; Angiomax; Angio |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.